molecular formula C9H11B B1265591 1-Bromo-4-isopropylbenzene CAS No. 586-61-8

1-Bromo-4-isopropylbenzene

Cat. No. B1265591
CAS RN: 586-61-8
M. Wt: 199.09 g/mol
InChI Key: MOZHUOIQYVYEPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromobenzenes like 1-bromo-4-isopropylbenzene typically involves halogenation reactions where bromine is introduced into the benzene ring. For related compounds, methodologies include nitration followed by bromination for 1-bromo-2,4-dinitrobenzene, achieving high yields and purity (Xuan et al., 2010), and diazotization followed by bromination for 1,2-bis(bromomethyl)-4-fluorobenzene (Guo Zhi-an, 2009). These methods suggest that a similar bromination strategy could be applied to synthesize 1-bromo-4-isopropylbenzene, starting from isopropylbenzene (cumene) as the precursor.

Molecular Structure Analysis

Molecular structure plays a pivotal role in determining the reactivity and properties of chemical compounds. For bromobenzenes, crystallography and spectroscopy provide insights into their molecular geometry, bonding, and conformation. For instance, the crystal structure of similar compounds, such as 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, reveals the stereochemistry and spatial arrangement of bromo-substituents and other functional groups on the benzene ring (Mazhar-ul-Haque et al., 1981).

Chemical Reactions and Properties

Bromobenzenes participate in various chemical reactions, including nucleophilic aromatic substitution, where the bromine atom can be replaced by other nucleophiles, and coupling reactions facilitated by palladium catalysis. The bromine atom in 1-bromo-4-isopropylbenzene, being a good leaving group, makes it a valuable intermediate for further functionalization.

Physical Properties Analysis

The physical properties of bromobenzenes, including melting point, boiling point, and solubility, are influenced by the presence of the bromine atom and other substituents on the benzene ring. For example, the melting and boiling points of dibromobenzenes have been studied to understand the impact of bromine substitution patterns on these properties (K. Dziubek & A. Katrusiak, 2014).

Scientific Research Applications

Synthesis and Chemical Research

1-Bromo-4-isopropylbenzene plays a role in the synthesis of various hydrocarbons and its properties influence the yield and efficiency of these processes. For instance, in the study of chemical synthesis, the formation of diyls (diradicals) and their stability in the presence of ring strain is significant. Accumulation of phenyl groups at neighboring carbon atoms, as seen in compounds similar to 1-bromo-4-isopropylbenzene, can affect the C-C linkage and predispose the formation of diyls (Wittig, 1980).

Material Science and Photofragmentation

In material science, particularly in the study of photodissociation, 1-bromo-4-isopropylbenzene is relevant. Photofragment translational spectroscopy has been used to study its behavior under UV light, providing insights into energy partitioning and structural effects caused by substitution in similar bromobenzene compounds (Gu et al., 2001).

Vapor Pressure Data Assessment

The study of vapor pressures of isomorphous crystalline substances, including compounds related to 1-bromo-4-isopropylbenzene, offers valuable data for thermodynamic properties. Research on vapor pressure as a function of temperature for such substances contributes to a better understanding of their thermodynamic sublimation properties (Oonk et al., 1998).

Radiochemical Synthesis

In radiochemical applications, the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene is crucial for 18F-arylation reactions, which are important in medical imaging and pharmaceutical research (Ermert et al., 2004).

Organic Chemistry and Catalysis

1-Bromo-4-isopropylbenzene is also significant in the field of organic chemistry, especially in reactions involving lithium and potassium amides. The reaction of Grignard compounds with bromopyridines, derived from substances like 1-bromo-2,4,6-diisopropylbenzene, leads to aminopyridinate compounds with potential applications in catalysis and synthetic chemistry (Scott et al., 2004).

Spectroscopy and Molecular Structure

Studies on the vibration spectra and rotational isomerism of molecules structurally similar to 1-bromo-4-isopropylbenzene, such as 1-bromo-propanes and 1-bromo-butaness, provide insights into the spectral characteristics and isomerism in these types of compounds (Ogawa et al., 1978).

Safety And Hazards

1-Bromo-4-isopropylbenzene is classified as causing skin irritation and serious eye irritation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1-bromo-4-propan-2-ylbenzene
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InChI

InChI=1S/C9H11Br/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MOZHUOIQYVYEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)Br
Source PubChem
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Molecular Formula

C9H11Br
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DSSTOX Substance ID

DTXSID7060411
Record name p-Bromocumene
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Molecular Weight

199.09 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 1-Bromo-4-isopropylbenzene
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Vapor Pressure

0.2 [mmHg]
Record name 1-Bromo-4-isopropylbenzene
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Product Name

1-Bromo-4-isopropylbenzene

CAS RN

586-61-8
Record name 1-Bromo-4-isopropylbenzene
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Record name 4-Bromocumene
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Record name Benzene, 1-bromo-4-(1-methylethyl)-
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Synthesis routes and methods I

Procedure details

This example describes the reaction of cumene with liquid bromine to give 4-bromocumene. 10 g of cumene, 5 g of catalyst composite material, zeolite K-L and 2.14 ml bromine were mixed in a batch reactor. The reaction mixture was stirred and heated up to 70° C. After completion of the reaction, the mixture was let to cool to room temperature and analysed by gas-chromatography. The conversion of cumene and the selectivity for 4-bromocumene were found to be 10.7 wt. % and 78.8%, respectiveley.
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Synthesis routes and methods II

Procedure details

A 23.2 g quantity of p-bromo-α-methylstyrene (118 mmole), approximately 100 mg platinum oxide, and 150 ml absolute ethanol were shaken on a Paar Hydrogenator for four hours, beginning with an initial hydrogen pressure of 50 psi. The material was then filtered through a celite plug and the solvent removed by distillation at atmospheric pressure. The residue resulting was distilled using a water aspirator vacuum to produce 18.9 g (80.4% yield) of p-bromocumene, bp 88°-92° C.
Quantity
118 mmol
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150 mL
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Yield
80.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
P Apodaca, F Cervantes-Lee… - Main Group Metal …, 2001 - degruyter.com
… Dimethyldichlorotin, bromobenzene, l-bromo-4-ethylbenzene, 1-bromo-4-isopropylbenzene, 1bromo-4-terbutyibenzene and 1 Μ HCl in diethyl ether were purchased from Aldrich and …
Number of citations: 39 www.degruyter.com
RN Kapoor, P Apodaca, M Montes… - Applied …, 2005 - Wiley Online Library
… use and the following reagents were used as received from the suppliers named: methyltin trichloride (Strem Chemicals, Inc.); 1-bromo-4-ethylbenzene, 1-bromo-4-isopropylbenzene (…
Number of citations: 18 onlinelibrary.wiley.com
HH Zhang, CH Xing, QS Hu, K Hong - Macromolecules, 2015 - ACS Publications
… )Br as initiator and 1-bromo-4-isopropylbenzene added at 10 … 3 P as initiator and 1-bromo-4-isopropylbenzene added at the … P as initiator and 1-bromo-4-isopropylbenzene added at 10 …
Number of citations: 51 pubs.acs.org
Q Wu, Q Su, L Ye, G Li, Y Mu - Dalton Transactions, 2010 - pubs.rsc.org
… Ligand L2 was prepared in the same manner as L1 with 12.5 mmol of 1-bromo-4-isopropylbenzene as starting material. Pure product (2.80 g, 93.0%) was obtained as yellowish oil. Anal…
Number of citations: 16 pubs.rsc.org
S Yang, SH Hong - Asian Journal of Organic Chemistry, 2020 - Wiley Online Library
… Other aliphatic substituted aryl bromides such as 1-bromo-4-tert-butylbenzene (3 ae) and 1-bromo-4-isopropylbenzene (3 af) also led to high yields. Electron-rich aryl bromides such as …
Number of citations: 5 onlinelibrary.wiley.com
J Rodriguez Castanon, N Sano… - Journal of Polymer …, 2017 - Wiley Online Library
… This compound was synthesized according to a similar procedure to 2 employing 1-iodo-4-isopropoxybenzene instead of 1-bromo-4-isopropylbenzene. Product 3 was obtained as a …
Number of citations: 10 onlinelibrary.wiley.com
NJC van Velzen, S Harder - Organometallics, 2018 - ACS Publications
… 1-Bromo-4-ethylbenzene (Apollo Scientific) and 1-bromo-4-isopropylbenzene (Matrix Scientific, 95%) were dried over CaH 2 and filtered prior to use. Phenazine (≥99%, Apollo …
Number of citations: 30 pubs.acs.org
AV Aksenov, DA Aksenov, NA Aksenov… - RSC …, 2021 - pubs.rsc.org
… procedure A from (E)-3-(2-nitrovinyl)-2-phenyl-1H-indole (6a) (132 mg, 0.50 mmol) and (4-isopropylphenyl)magnesium bromide (7c) generated from 1-bromo-4-isopropylbenzene (396 …
Number of citations: 5 pubs.rsc.org
M Ishikawa, T Furuuchi, M Yamauchi… - Bioorganic & medicinal …, 2010 - Elsevier
4-((1H-Imidazol-4-yl)methyl)-1-aryl-piperazine and piperidine derivatives were designed and synthesized as candidate human histamine type 3 agonists. The piperazine derivatives …
Number of citations: 17 www.sciencedirect.com
BC Figula - 2023 - search.proquest.com
… of equimolar 1-bromo-4isopropylbenzene 4i (retention time: 7.100 min) and naphthalene (retention time: 7.010 min). Bottom: MS-EI mode spectra of 1-bromo-4-isopropylbenzene 4i (…
Number of citations: 2 search.proquest.com

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